REACTION_CXSMILES
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[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].C(=O)([O-])O.[Na+].[CH2:15]([OH:17])[CH3:16]>>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([O:17][CH2:15][CH3:16])[N:1]=1 |f:1.2|
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Name
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Quantity
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92.21 g
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Type
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reactant
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Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
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|
Quantity
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50.41 g
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
|
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Quantity
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800 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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ice water
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Quantity
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650 g
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Type
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reactant
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Smiles
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|
Type
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CUSTOM
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Details
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with mechanical stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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kept at 5° C.
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Type
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CUSTOM
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Details
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the mixture was reacted at this temperature for 8 hours
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Duration
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8 h
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Type
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STIRRING
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Details
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with stirring
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Type
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FILTRATION
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Details
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the precipitated white substance was immediately collected by filtration with suction
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Type
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WASH
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Details
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The substance was washed with 200 ml of water (0° C.) two to three times
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Type
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CUSTOM
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Details
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dried in a vacuum dryer
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Type
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CUSTOM
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Details
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It was recrystallized from petroleum ether
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Name
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Type
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product
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Smiles
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ClC1=NC(=NC(=N1)Cl)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |